molecular formula C19H22N4O3 B11521756 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11521756
M. Wt: 354.4 g/mol
InChI Key: XWXMVZOYCQWCDF-UHFFFAOYSA-N
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Description

6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a tert-butyl group, and a dimethoxyphenyl moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a hydrazine derivative with a β-ketoester, followed by cyclization and functional group modifications to introduce the amino, tert-butyl, and dimethoxyphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

2.1. AFO Cyclization Pathways

The AFO reaction for pyrano[2,3-c]pyrazole derivatives proceeds via two proposed mechanisms :

  • Epoxide formation : Oxidation of the intermediate prop-2-en-1-one to an epoxide, followed by cyclization to form the dihydropyrano-pyrazole ring.

  • Direct cyclization : Intramolecular ring closure without epoxide formation, leading to the final product.

Critical factors :

  • Substituent effects (e.g., electron-withdrawing groups like trifluoromethoxy enhance reactivity).

  • Solvent choice (polar protic vs. aprotic) .

3.1. Amino Group (NH₂)

  • Substitution reactions : Susceptible to alkylation or acylation under basic conditions.

  • Hydrogen bonding : Potential interaction with biological targets .

3.2. Nitrile Group (CN)

  • Hydrolysis : Converts to amides or carboxylic acids under acidic/basic conditions.

  • Reduction : Produces amines via catalytic hydrogenation.

3.3. Methoxy Groups (OCH₃)

  • Demethylation : Possible under strong acidic conditions (e.g., BBr₃).

  • Electron-donating effects : Stabilize intermediates during cyclization.

Comparative Analysis of Reaction Types

Reaction Type Reagents/Conditions Outcome Example Source
AFO Cyclization Ethanol, NaOH, 55°CPyrano-pyrazole ring formation
Oxidation KMnO₄, acidic conditionsOxidized derivatives
Substitution MeI, Cs₂CO₃, dioxaneAlkylated derivatives
Nitrile Hydrolysis H₂SO₄, H₂OAmides/carboxylic acids

Challenges and Optimization Strategies

  • Yield variability : Substituent effects (e.g., fluorine vs. nitro groups) significantly impact cyclization efficiency .

  • Purity control : Requires rigorous purification (e.g., ethanol recrystallization) .

  • Green chemistry : Use of solvent-free methods or microwave-assisted synthesis to reduce environmental impact .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have indicated that compounds similar to 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit anti-inflammatory effects. The compound has been investigated for its ability to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies suggest that this compound could serve as a lead for developing new anti-inflammatory drugs by optimizing its structure for enhanced potency against inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer types. For instance, modifications to the pyrazole core have led to increased cytotoxicity against K562 and MCF-7 cancer cell lines, suggesting a promising avenue for further research into its mechanisms of action and therapeutic applications .

Enzyme Inhibition Studies

The compound has also been studied for its inhibitory effects on various enzymes critical in disease pathways. For example, it has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. This inhibition could potentially lead to therapeutic strategies for conditions such as rheumatoid arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Anti-inflammatory5-LipoxygenaseInhibition of enzyme activity
AnticancerK562 and MCF-7 cell linesInduction of apoptosis
Enzyme inhibitionp38 MAPKInhibition leading to reduced inflammation

Case Studies and Research Findings

  • Inhibition of 5-Lipoxygenase : A study demonstrated that derivatives of the compound showed significant inhibition of 5-lipoxygenase activity in vitro. The structure-activity relationship (SAR) analysis revealed specific functional groups that enhance inhibitory potency, paving the way for further optimization .
  • Anticancer Activity : A series of experiments were conducted on modified versions of this compound against various cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
  • MAPK Pathway Modulation : Research focused on the modulation of the MAPK pathway revealed that the compound could effectively reduce inflammatory markers in cellular models, suggesting its potential utility in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 304868-60-8) is a compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action based on available research findings.

  • Molecular Formula : C19H22N4O3
  • Molecular Weight : 354.4 g/mol
  • Structure : The compound features a dihydropyrano-pyrazole framework, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including antitumor , anti-inflammatory , and antimicrobial properties. The specific activities of this compound have been investigated in various studies.

Antitumor Activity

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit key pathways involved in cancer cell proliferation. For instance, they target proteins such as BRAF(V600E) and EGFR, which are critical in tumor growth.
  • Case Studies :
    • A study demonstrated that related pyrazole compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for similar activity in this compound .
    • Another investigation highlighted the synergistic effects of certain pyrazoles when combined with doxorubicin in cancer treatment, indicating that this compound may enhance therapeutic efficacy in resistant cancer types .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can modulate inflammatory pathways. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, leading to reduced inflammation.

Antimicrobial Activity

Pyrazoles have also been investigated for their antimicrobial properties. Some studies report promising results against various bacterial strains, indicating that this compound may possess similar efficacy.

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntitumorSignificant cytotoxicity against MCF-7 and MDA-MB-231 cell lines; synergistic with doxorubicin
Anti-inflammatoryPotential inhibition of COX enzymes; reduction in inflammatory markers
AntimicrobialEffective against pathogenic bacteria; further studies needed

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

6-amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H22N4O3/c1-19(2,3)16-15-14(11-7-6-10(24-4)8-13(11)25-5)12(9-20)17(21)26-18(15)23-22-16/h6-8,14H,21H2,1-5H3,(H,22,23)

InChI Key

XWXMVZOYCQWCDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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